2-Fluoro-5-methoxy-3-methylbenzoic acid
Description
2-Fluoro-5-methoxy-3-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position of the aromatic ring. This substitution pattern confers unique physicochemical properties, such as altered acidity (pKa), lipophilicity, and steric effects, which are critical for its applications in pharmaceuticals, agrochemicals, and materials science. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy and methyl groups influence electronic and steric interactions .
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
CTWFLBKNYIAORW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-5-methoxybenzoic acid with a methylating agent. The reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-5-methoxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins. The methyl group can affect the compound’s steric properties, modulating its interaction with enzymes and receptors.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Electronic Effects : The trifluoromethyl group in CF1 is strongly electron-withdrawing, lowering the pKa (higher acidity) compared to the methyl group in the target compound .
- Lipophilicity : The methyl group in the target compound enhances lipophilicity (logP ~2.1 estimated) compared to polar substituents like methoxymethoxy (logP ~1.5 for ).
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, analogs like 5-methoxy-2-mercaptobenzimidazole () show melting points ~180–190°C, suggesting that the methyl group in the target compound may elevate its melting point compared to methoxy-substituted analogs due to improved crystal packing.
- Solubility : The target compound is expected to exhibit moderate aqueous solubility (∼10–20 mg/mL) due to the balance between the polar carboxylic acid group and hydrophobic substituents. In contrast, CF1 () likely has lower solubility due to its larger hydrophobic trifluoromethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
